molecular formula C27H17Cl2N5O3 B446163 2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE

2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE

Cat. No.: B446163
M. Wt: 530.4g/mol
InChI Key: HADFFUQHTACAAA-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone, a pyrrole ring, and multiple substituents that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the pyrrole ring: This step involves the reaction of the quinoline derivative with a suitable pyrrole precursor under acidic or basic conditions.

    Substitution reactions:

    Formation of the carbohydrazide linkage: This involves the reaction of the substituted quinoline with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    DNA intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
  • cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine

Uniqueness

2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H17Cl2N5O3

Molecular Weight

530.4g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C27H17Cl2N5O3/c28-17-10-11-22(24(29)13-17)26-15-23(21-8-1-2-9-25(21)31-26)27(35)32-30-16-20-7-4-12-33(20)18-5-3-6-19(14-18)34(36)37/h1-16H,(H,32,35)/b30-16+

InChI Key

HADFFUQHTACAAA-OKCVXOCRSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N/N=C/C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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